molecular formula C28H22BrN3O4 B2394990 4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 331988-58-0

4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No. B2394990
CAS RN: 331988-58-0
M. Wt: 544.405
InChI Key: UNQTVPYYLCPTQX-UHFFFAOYSA-N
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Description

4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C28H22BrN3O4 and its molecular weight is 544.405. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry

The chemical properties and reactivity of heterocyclic compounds, including 4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, have been extensively studied. Such compounds are crucial in the synthesis of various classes of heterocyclic compounds and dyes. The unique reactivity of certain heterocyclic compounds facilitates mild reaction conditions for generating versatile cynomethylene dyes from a wide range of precursors, including amines, α-aminocarboxylic acids, and their esters, phenols, and malononitriles. Innovative transformations involving these compounds are expected to emerge, contributing significantly to advancements in the field of heterocyclic chemistry (Gomaa & Ali, 2020).

Antioxidant Activity Analysis

Antioxidants and their implications in various fields, including food engineering, medicine, and pharmacy, are of major interest. Various tests based on the transfer of a hydrogen atom or an electron have been employed to determine the antioxidant activity of compounds, including phenolic acids and their derivatives. Understanding the operating mechanisms and kinetics of the processes involving antioxidants is crucial, and the combination of chemical methods with electrochemical methods can provide a clearer understanding of these processes. This knowledge is essential in antioxidant analysis and the determination of antioxidant capacity in complex samples (Munteanu & Apetrei, 2021).

Bioremediation and Environmental Applications

The degradation of polycyclic aromatic hydrocarbons like pyrene, which are classified as priority pollutants, is a significant environmental concern. Certain bacterial strains, including Mycobacterium sp. and Rhodococcus sp., have been identified as efficient pyrene degraders. The bioremediation of pyrene and its metabolites is of interest, as some metabolites have shown positive results for Ames mutagenicity prediction tests. Enhancing the bioremediation of pyrene and similar compounds in different matrices is crucial for addressing environmental pollution (Qutob et al., 2022).

Insights into Quinoxaline and Its Derivatives

Quinoxaline and its derivatives, including benzopyrazine, are prominent in organic chemistry. These compounds are utilized in various applications, such as dyes, pharmaceuticals, and antibiotics. The antitumoral properties of quinoxaline compounds and their role as catalysts' ligands have been explored. They can be formed by condensing ortho-diamines with 1,2-diketones or by reducing amino acids substituted with specific groups. The diverse applications and biological activities of quinoxaline and its analogs highlight their significance in both chemistry and pharmacology (Pareek & Kishor, 2015).

properties

IUPAC Name

4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22BrN3O4/c29-19-11-12-21-20(15-19)26(18-9-5-2-6-10-18)27(28(36)30-21)22-16-23(17-7-3-1-4-8-17)32(31-22)24(33)13-14-25(34)35/h1-12,15,23H,13-14,16H2,(H,30,36)(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQTVPYYLCPTQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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